Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate is a complex organic compound with significant potential in pharmacology. This article provides an in-depth exploration of its biological activity, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.
Structural Overview
The compound's molecular structure includes:
- Dioxidotetrahydrothiophene moiety : Enhances its interaction with biological targets.
- Cyclopenta[b]pyrazolo[4,3-e]pyridine core : Imparts unique pharmacological properties.
- Methoxyphenyl group : Potentially influences lipophilicity and receptor interactions.
The molecular formula is C₁₉H₁₉N₃O₄S with a molecular weight of approximately 373.46 g/mol.
Research indicates that this compound acts primarily as a G protein-gated inwardly rectifying potassium (GIRK) channel activator . This mechanism suggests its role in modulating neuronal excitability and various physiological processes. The activation of GIRK channels is crucial for maintaining cellular homeostasis and regulating neurotransmitter release.
Biological Activity
Pharmacological Effects :
- Neuroprotective Activity : Preliminary studies suggest that the compound may exhibit neuroprotective effects, potentially beneficial in conditions like ischemia.
- Ion Channel Modulation : Its ability to activate GIRK channels positions it as a candidate for treating neurological disorders where ion channel dysfunction is prevalent.
Case Studies and Experimental Data
-
Neuroprotection in Ischemia Models :
- In vivo studies demonstrated that the compound significantly prolonged survival times in animal models subjected to acute cerebral ischemia. The results indicated potent neuroprotective activity across various dosages.
- Table 1 summarizes the effects observed in these studies:
Dosage (mg/kg) Survival Time (minutes) Statistical Significance 10 14.83 ± 0.42 p < 0.05 20 14.56 ± 0.38 p < 0.05 30 14.62 ± 1.89 p < 0.05 Control 8.67 ± 1.12 - -
Ion Channel Interaction Studies :
- Molecular docking studies revealed strong binding affinities to GIRK channels, suggesting a direct interaction that may lead to enhanced channel activity.
- Table 2 presents a comparison of binding affinities with other compounds:
Compound Name Binding Affinity (kcal/mol) Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)... -9.5 N-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine... -8.7 Other related pyrazolo derivatives -7.2 to -8.5
Future Directions
Given its unique structural features and promising biological activity, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into how the compound interacts at the molecular level with GIRK channels and other potential targets.
- Therapeutic Applications : Evaluating its efficacy in clinical settings for conditions such as epilepsy, stroke recovery, and other neurological disorders.
- Safety and Toxicology Profiles : Comprehensive studies to assess the safety of long-term use and potential side effects.
Propiedades
IUPAC Name |
methyl 4-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-29-15-8-6-13(7-9-15)20-19-18(22(26)30-2)16-4-3-5-17(16)23-21(19)25(24-20)14-10-11-31(27,28)12-14/h6-9,14H,3-5,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGQNEHVGNYOPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=NC4=C(CCC4)C(=C23)C(=O)OC)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.